Tefinostat
Descripción general
Descripción
Tefinostat is a small molecule pharmaceutical that is currently being investigated in clinical studies . It is under investigation in a clinical trial for cancer-associated inflammation in hepatocellular carcinoma (HCC) .
Synthesis Analysis
This compound is a monocyte/macrophage-targeted histone deacetylase (HDAC) inhibitor . It is cleaved into its active acid by the intracellular esterase human carboxylesterase-1 (hCE-1) .Molecular Structure Analysis
The molecular formula of this compound is C28H37N3O5 . The average molecular weight is 495.62 .Chemical Reactions Analysis
This compound is cleaved into its active acid by the intracellular esterase human carboxylesterase-1 (hCE-1) . It has been shown to have dose-dependent induction of apoptosis and significant growth inhibitory effects .Physical and Chemical Properties Analysis
This compound has a molecular formula of C28H37N3O5 and a molecular weight of 495.61 .Aplicaciones Científicas De Investigación
Tefinostat in Hematological Malignancies
This compound, also known as CHR-2845, is a monocyte/macrophage-targeted histone deacetylase inhibitor (HDACi) with significant implications in the treatment of hematological malignancies. Its efficacy and tolerability have been evaluated in patients with advanced hematological diseases. This compound demonstrated targeted HDACi activity, was well-tolerated without dose-limiting toxicities, and showed early signs of efficacy in patients with chronic monomyelocytic leukemia and acute myeloid leukemia type M2 (Ossenkoppele et al., 2013).
Selective Efficacy in Monocytoid-Lineage Leukemias
This compound's selectivity in treating monocytoid-lineage leukemias like acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML) has been notable. It induces apoptosis and growth inhibition in specific leukemia sub-types, particularly myelomonocytic (M4) and monocytic/monoblastic (M5) AML, as well as CMML. This selectivity is attributed to its activation by human carboxylesterase-1 (hCE-1) found predominantly in monocytoid cells (Zabkiewicz et al., 2016).
Phase 2 Trial in Chronic Myelomonocytic Leukemia
A Phase 2 trial of this compound in patients with CMML, known as the UK Monocle Study, explored its safety and efficacy. Although the drug was well-tolerated, the study did not meet the pre-defined criteria for clinical responses, indicating the need for further research in this area (Knapper et al., 2018).
Safety and Hazards
Direcciones Futuras
Tefinostat has shown selective in vitro efficacy in monocytoid-lineage leukaemias . It is currently being evaluated in a phase 2 study for safety and efficacy in chronic myelomonocytic leukemia (CMML) . The pharmacological targeting of VLCFA metabolism and peroxisomes in innate immune cells could be favorable in the context of neuroinflammation and neurodegeneration .
Propiedades
IUPAC Name |
cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5/c32-25(14-6-1-2-7-15-26(33)31-35)30-23-18-16-21(17-19-23)20-29-27(22-10-4-3-5-11-22)28(34)36-24-12-8-9-13-24/h3-5,10-11,16-19,24,27,29,35H,1-2,6-9,12-15,20H2,(H,30,32)(H,31,33)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNWREBYRLDPQP-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)[C@H](C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238568 | |
Record name | Tefinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914382-60-8 | |
Record name | Tefinostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914382608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tefinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15321 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tefinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEFINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAU91150SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.